6,6-Difluoro-1,4-thiazepane;hydrochloride 6,6-Difluoro-1,4-thiazepane;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2413897-09-1
VCID: VC4981824
InChI: InChI=1S/C5H9F2NS.ClH/c6-5(7)3-8-1-2-9-4-5;/h8H,1-4H2;1H
SMILES: C1CSCC(CN1)(F)F.Cl
Molecular Formula: C5H10ClF2NS
Molecular Weight: 189.65

6,6-Difluoro-1,4-thiazepane;hydrochloride

CAS No.: 2413897-09-1

Cat. No.: VC4981824

Molecular Formula: C5H10ClF2NS

Molecular Weight: 189.65

* For research use only. Not for human or veterinary use.

6,6-Difluoro-1,4-thiazepane;hydrochloride - 2413897-09-1

Specification

CAS No. 2413897-09-1
Molecular Formula C5H10ClF2NS
Molecular Weight 189.65
IUPAC Name 6,6-difluoro-1,4-thiazepane;hydrochloride
Standard InChI InChI=1S/C5H9F2NS.ClH/c6-5(7)3-8-1-2-9-4-5;/h8H,1-4H2;1H
Standard InChI Key LOFCINMENRPZMD-UHFFFAOYSA-N
SMILES C1CSCC(CN1)(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure

The core structure of 1,4-thiazepane consists of a seven-membered ring with one sulfur and one nitrogen atom at the 1- and 4-positions, respectively. In 6,6-difluoro-1,4-thiazepane hydrochloride, the two fluorine atoms occupy equatorial positions on the sixth carbon, introducing steric and electronic effects that influence reactivity and conformation. The hydrochloride salt enhances aqueous solubility, a critical property for pharmaceutical applications .

Molecular Formula: C₆H₁₁F₂NS·HCl
Molecular Weight: 215.68 g/mol (free base); 252.13 g/mol (hydrochloride)

Spectral Characterization

While experimental data for this specific compound are unavailable, key spectral features can be inferred:

  • ¹H NMR: Signals for axial and equatorial protons adjacent to sulfur and nitrogen, with splitting patterns influenced by fluorine coupling (e.g., JHF4854HzJ_{H-F} \approx 48–54 \, \text{Hz}) .

  • ¹³C NMR: Deshielded carbons adjacent to fluorine atoms (δ95110ppm\delta \approx 95–110 \, \text{ppm}) and characteristic shifts for thiazepane carbons .

  • MS (ESI+): Predominant ion at m/z 215.1 [M+H]⁺ for the free base .

Synthesis and Derivative Preparation

Key Synthetic Routes

The synthesis of 6,6-difluoro-1,4-thiazepane hydrochloride likely involves fluorination of a precursor followed by salt formation. A plausible pathway is outlined below:

Step 1: Ring Formation

1,4-Thiazepanes are typically synthesized via cyclization of α,β-unsaturated esters with 1,2-amino thiols. For example, ethyl acrylate reacts with cysteamine derivatives to form 1,4-thiazepan-5-ones, which are reduced to 1,4-thiazepanes .

Example Reaction:

Ethyl acrylate+2-aminoethanethiolEtOH, Δ1,4-thiazepan-5-oneLiAlH41,4-thiazepane\text{Ethyl acrylate} + \text{2-aminoethanethiol} \xrightarrow{\text{EtOH, Δ}} 1,4\text{-thiazepan-5-one} \xrightarrow{\text{LiAlH}_4} 1,4\text{-thiazepane}

Step 2: Fluorination

Direct fluorination at the 6-position can be achieved using diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents replace hydroxyl or carbonyl groups with fluorine atoms .

Example Fluorination:

1,4-thiazepan-6-olDAST, CH₂Cl₂6,6-difluoro-1,4-thiazepane1,4\text{-thiazepan-6-ol} \xrightarrow{\text{DAST, CH₂Cl₂}} 6,6\text{-difluoro-1,4-thiazepane}

Step 3: Salt Formation

Treatment with hydrochloric acid yields the hydrochloride salt:

6,6-difluoro-1,4-thiazepane+HCl6,6-difluoro-1,4-thiazepane hydrochloride6,6\text{-difluoro-1,4-thiazepane} + \text{HCl} \rightarrow 6,6\text{-difluoro-1,4-thiazepane hydrochloride}

Scope and Limitations

  • Yield: Fluorination steps typically proceed in 60–80% yield, depending on steric hindrance .

  • Challenges: Over-fluorination or ring-opening side reactions may occur, necessitating precise temperature control (−78°C to 0°C) .

Physicochemical Properties

Solubility and Stability

  • Solubility: High solubility in polar solvents (water, DMSO) due to the hydrochloride salt; log P ≈ −0.5 (predicted) .

  • Stability: Stable under ambient conditions but hygroscopic; storage at −20°C under nitrogen is recommended.

Conformational Analysis

The chair-like conformation of 1,4-thiazepane is distorted by fluorine substituents, favoring a twist-boat conformation. This 3D geometry enhances binding to biological targets with complex binding pockets .

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